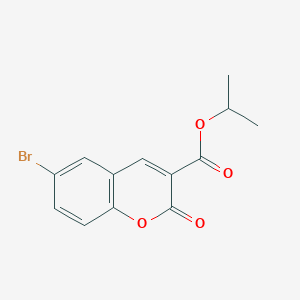

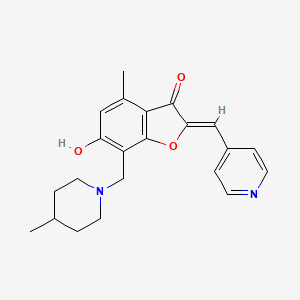

isopropyl 6-bromo-2-oxo-2H-chromene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

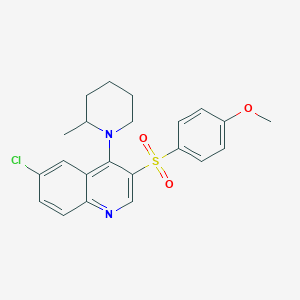

Isopropyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is an organic compound with the molecular formula C13H11BrO4 . It has an average mass of 311.128 Da and a monoisotopic mass of 309.984070 Da .

Synthesis Analysis

The synthesis of similar compounds, such as 6-bromo-2-oxo-2H-chromene-3-carbonitrile (BOCC), has been reported. It was found that CF3COOH catalyzes the Knoevenagel condensation reaction of 5-bromo-2-hydroxybenzaldehyde and ethyl cyanoacetate .Molecular Structure Analysis

The molecular structure of isopropyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is characterized by the presence of a chromene ring, a bromine atom, and an isopropyl group .Scientific Research Applications

Antimicrobial Activity

Isopropyl 6-bromo-2-oxo-2H-chromene-3-carboxylate has been investigated for its antimicrobial potential. Researchers have synthesized related compounds and evaluated their effectiveness against various microorganisms, including bacteria and fungi . Further studies could explore its mechanism of action and potential use in combating infections.

Supramolecular Chemistry and Crystal Structure

The compound’s crystal structure has been determined using single-crystal X-ray diffraction analysis. The asymmetric unit contains two identical molecules, A and B, with distinct crystallographic properties. The crystal packing is stabilized by C–H⋯N and C–H⋯O bonding, along with C–N⋯π and off-set π⋯π stacking interactions. Hirshfeld surface analysis provides insights into intermolecular interactions, and computational studies reveal interaction energies between molecular pairs . Understanding these interactions can guide the design of novel materials.

Green Synthesis

Researchers have developed a green synthesis method for 2-oxo-2H-chromene-3-carbonitriles, including isopropyl 6-bromo-2-oxo-2H-chromene-3-carboxylate. This one-pot approach involves reacting 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under dual-frequency ultrasonication. Green synthesis methods are environmentally friendly and economically viable .

Drug Development

Coumarins, including isopropyl 6-bromo-2-oxo-2H-chromene-3-carboxylate, have been used in traditional medicine and are found in various natural products. Their diverse biological activities make them attractive candidates for drug development. Investigating the compound’s pharmacological properties could lead to novel therapeutic agents .

Mechanical Behavior Prediction

Void analysis of the crystal structure provides insights into the compound’s mechanical behavior. Understanding its stability and response to external forces is crucial for practical applications, such as in materials science or pharmaceutical formulations .

Exploring Other Derivatives

Isopropyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is part of a broader family of coumarin derivatives. Researchers can explore related compounds with modifications to the chromene ring or side chains. These derivatives may exhibit different properties, such as anti-inflammatory, antitumor, or antioxidant activities .

properties

IUPAC Name |

propan-2-yl 6-bromo-2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO4/c1-7(2)17-12(15)10-6-8-5-9(14)3-4-11(8)18-13(10)16/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOPFZOGPAOLXBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC2=C(C=CC(=C2)Br)OC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

propan-2-yl 6-bromo-2-oxo-2H-chromene-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-[(2S)-2-(2-cyclopentylpyrrolidine-1-carbonyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2515951.png)

![(E)-methyl 3-methyl-2-((3-methylisoxazole-5-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2515952.png)

![4-[1-(5-Ethylfuran-2-carbonyl)piperidine-4-carbonyl]morpholine-3-carbonitrile](/img/structure/B2515959.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2515961.png)

![3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2515970.png)

![N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2515971.png)